Dimethyl sulfide borane
Overview
Description
Dimethyl sulfide borane, also known as borane dimethyl sulfide, is a chemical compound with the formula BH₃·S(CH₃)₂. It is an adduct formed between a borane molecule (BH₃) and a dimethyl sulfide molecule (S(CH₃)₂). This compound is widely used as a borane reagent in hydroboration and reduction reactions due to its increased stability and higher solubility compared to other borane reagents .
Mechanism of Action
Target of Action
Dimethyl Sulfide Borane, also known as Borane-Dimethyl Sulfide (BMS), is a complexed borane reagent . It primarily targets unsaturated bonds in organic compounds during hydroboration reactions . The compound is used for the preparation of organoborane compounds, which are key intermediates in organic synthesis .
Mode of Action
BMS acts as a mediator for hydroboration reactions . In these reactions, the dimethyl sulfide dissociates in situ, liberating diborane, which rapidly adds to the unsaturated bonds . This interaction results in the formation of organoborane compounds .
Biochemical Pathways
The primary biochemical pathway affected by BMS is the hydroboration reaction pathway . Boranes add to alkenes in an anti-Markovnikov fashion and allow conversion of alkynes to the corresponding cis-alkenes . The resulting organoborane compounds serve as useful intermediates in various organic synthesis pathways .
Pharmacokinetics
It’s worth noting that bms is soluble in most aprotic solvents , which can influence its distribution and reactivity in a chemical reaction environment.
Result of Action
The primary result of BMS’s action is the formation of organoborane compounds . These compounds are useful intermediates in organic synthesis . BMS has been employed for the reduction of many functional groups. Reductions of aldehydes, ketones, epoxides, esters, and carboxylic acids give the corresponding alcohols .
Action Environment
BMS is sensitive to environmental factors. It is more stable and has higher solubility compared to other borane reagents . Its increased stability in the presence of moisture and oxygen makes it the reagent of choice for reduction . It reacts violently with water and is extremely flammable . Therefore, it must be handled with care in a controlled environment .
Biochemical Analysis
Biochemical Properties
Dimethyl sulfide borane plays a significant role in biochemical reactions. It is commonly used in hydroboration reactions . In these reactions, the dimethyl sulfide dissociates in situ, liberating diborane, which rapidly adds to unsaturated bonds . The resulting organoborane compounds are useful intermediates in organic synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in hydroboration reactions . The dimethyl sulfide dissociates in situ, liberating diborane, which rapidly adds to unsaturated bonds . This process results in the formation of organoborane compounds, which can interact with various biomolecules and potentially influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known for its increased stability and higher solubility compared to other borane reagents . This stability and solubility make it a preferred choice for reactions in various laboratory settings .
Preparation Methods
Dimethyl sulfide borane is typically prepared by absorbing diborane (B₂H₆) into dimethyl sulfide. The reaction can be represented as follows: [ \text{B}_2\text{H}_6 + 2 \text{S(CH}_3\text{)}_2 \rightarrow 2 \text{BH}_3\cdot\text{S(CH}_3\text{)}_2 ] This compound can be purified by bulb-to-bulb vacuum transfer . Industrial production methods often involve similar processes but on a larger scale, ensuring the compound’s stability and purity for commercial use .
Chemical Reactions Analysis
Dimethyl sulfide borane undergoes various types of chemical reactions, primarily hydroboration and reduction reactions:
Hydroboration: In hydroboration reactions, this compound dissociates in situ, liberating diborane, which rapidly adds to unsaturated bonds.
Reduction: this compound is employed for the reduction of various functional groups. It reduces aldehydes, ketones, epoxides, esters, and carboxylic acids to their corresponding alcohols. .
Common reagents and conditions used in these reactions include aprotic solvents such as ethyl ether, dichloromethane, and toluene . Major products formed from these reactions are alcohols, diols, and amines .
Scientific Research Applications
Dimethyl sulfide borane has numerous applications in scientific research:
Chemistry: It is widely used in organic synthesis for hydroboration and reduction reactions.
Industry: This compound is used in the production of highly pure semiconductors and as a rocket propellant.
Comparison with Similar Compounds
Dimethyl sulfide borane is often compared with other borane reagents such as borane-tetrahydrofuran (BH₃·THF) and diborane (B₂H₆):
Borane-tetrahydrofuran: While both compounds are used for hydroboration and reduction reactions, this compound has higher stability and solubility.
Similar compounds include:
- Borane-tetrahydrofuran (BH₃·THF)
- Diborane (B₂H₆)
- Dibromoborane dimethyl sulfide complex
This compound’s increased stability and solubility make it a preferred choice for many applications in organic synthesis and industrial processes.
Properties
InChI |
InChI=1S/C2H6S.B/c1-3-2;/h1-2H3; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQRPQCQMGVWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13292-87-0 | |
Record name | Boron, trihydro[thiobis[methane]]-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl sulphide--borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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